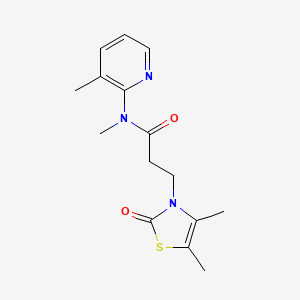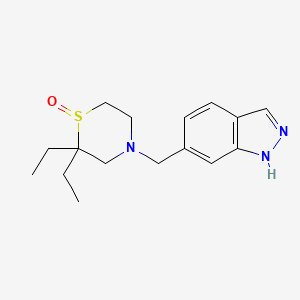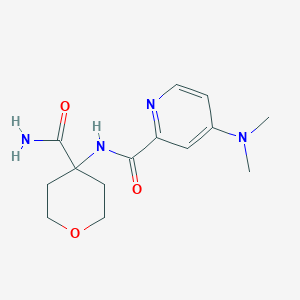![molecular formula C18H22N2O4S B6970618 1-[(5-pyrrolidin-1-ylsulfonylfuran-2-yl)methyl]-3,5-dihydro-2H-4,1-benzoxazepine](/img/structure/B6970618.png)
1-[(5-pyrrolidin-1-ylsulfonylfuran-2-yl)methyl]-3,5-dihydro-2H-4,1-benzoxazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(5-pyrrolidin-1-ylsulfonylfuran-2-yl)methyl]-3,5-dihydro-2H-4,1-benzoxazepine is a complex organic compound that features a unique combination of heterocyclic structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-pyrrolidin-1-ylsulfonylfuran-2-yl)methyl]-3,5-dihydro-2H-4,1-benzoxazepine typically involves multi-step organic reactions. The process begins with the preparation of the furan and pyrrolidine derivatives, followed by their sulfonylation and subsequent coupling with benzoxazepine intermediates. Common reagents used in these reactions include sulfonyl chlorides, bases like triethylamine, and solvents such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .
Análisis De Reacciones Químicas
Types of Reactions
1-[(5-pyrrolidin-1-ylsulfonylfuran-2-yl)methyl]-3,5-dihydro-2H-4,1-benzoxazepine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
1-[(5-pyrrolidin-1-ylsulfonylfuran-2-yl)methyl]-3,5-dihydro-2H-4,1-benzoxazepine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-[(5-pyrrolidin-1-ylsulfonylfuran-2-yl)methyl]-3,5-dihydro-2H-4,1-benzoxazepine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine derivatives: Known for their biological activity and use in drug discovery.
Furan derivatives: Commonly used in organic synthesis and material science.
Benzoxazepine derivatives: Investigated for their pharmacological properties.
Uniqueness
1-[(5-pyrrolidin-1-ylsulfonylfuran-2-yl)methyl]-3,5-dihydro-2H-4,1-benzoxazepine is unique due to its combination of these three heterocyclic structures, which may confer distinct chemical and biological properties not found in simpler analogs .
Propiedades
IUPAC Name |
1-[(5-pyrrolidin-1-ylsulfonylfuran-2-yl)methyl]-3,5-dihydro-2H-4,1-benzoxazepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c21-25(22,20-9-3-4-10-20)18-8-7-16(24-18)13-19-11-12-23-14-15-5-1-2-6-17(15)19/h1-2,5-8H,3-4,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHGKULGUAMSMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(O2)CN3CCOCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2,5-Dimethyl-1,3-thiazol-4-yl)-1-[4-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B6970537.png)
![(3-Chloropyridin-4-yl)-[4-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B6970541.png)
![3-(3,5-Dimethylpyrazol-1-yl)-1-[4-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]butan-1-one](/img/structure/B6970549.png)
![1-[4-(3-Fluoropyridin-2-yl)oxypiperidin-1-yl]-2-(4-methylpyrazol-1-yl)ethanone](/img/structure/B6970554.png)
![N-[4-(3-fluorophenyl)oxan-4-yl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B6970576.png)
![2-(3-methyl-2,5-dioxoimidazolidin-1-yl)-N-[4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)phenyl]acetamide](/img/structure/B6970577.png)


![N-(2-methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]-1-sulfamoylpiperidine-4-carboxamide](/img/structure/B6970590.png)
![2-methyl-4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)-6-thiophen-3-ylmorpholine](/img/structure/B6970593.png)
![(2S)-2-[(3-fluoro-5-methylphenyl)sulfonylamino]-3,3-dimethylbutanamide](/img/structure/B6970598.png)
![2-[(3-Methoxy-3-methylpiperidin-1-yl)methyl]-8-methylimidazo[1,2-a]pyridine](/img/structure/B6970604.png)

![4-Fluoro-3-[[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B6970619.png)
